

# Application Notes and Protocols for [Sar9] Substance P in Preclinical Pain Research

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## Compound of Interest

Compound Name: [Sar9] Substance P

Cat. No.: B550186

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## Introduction

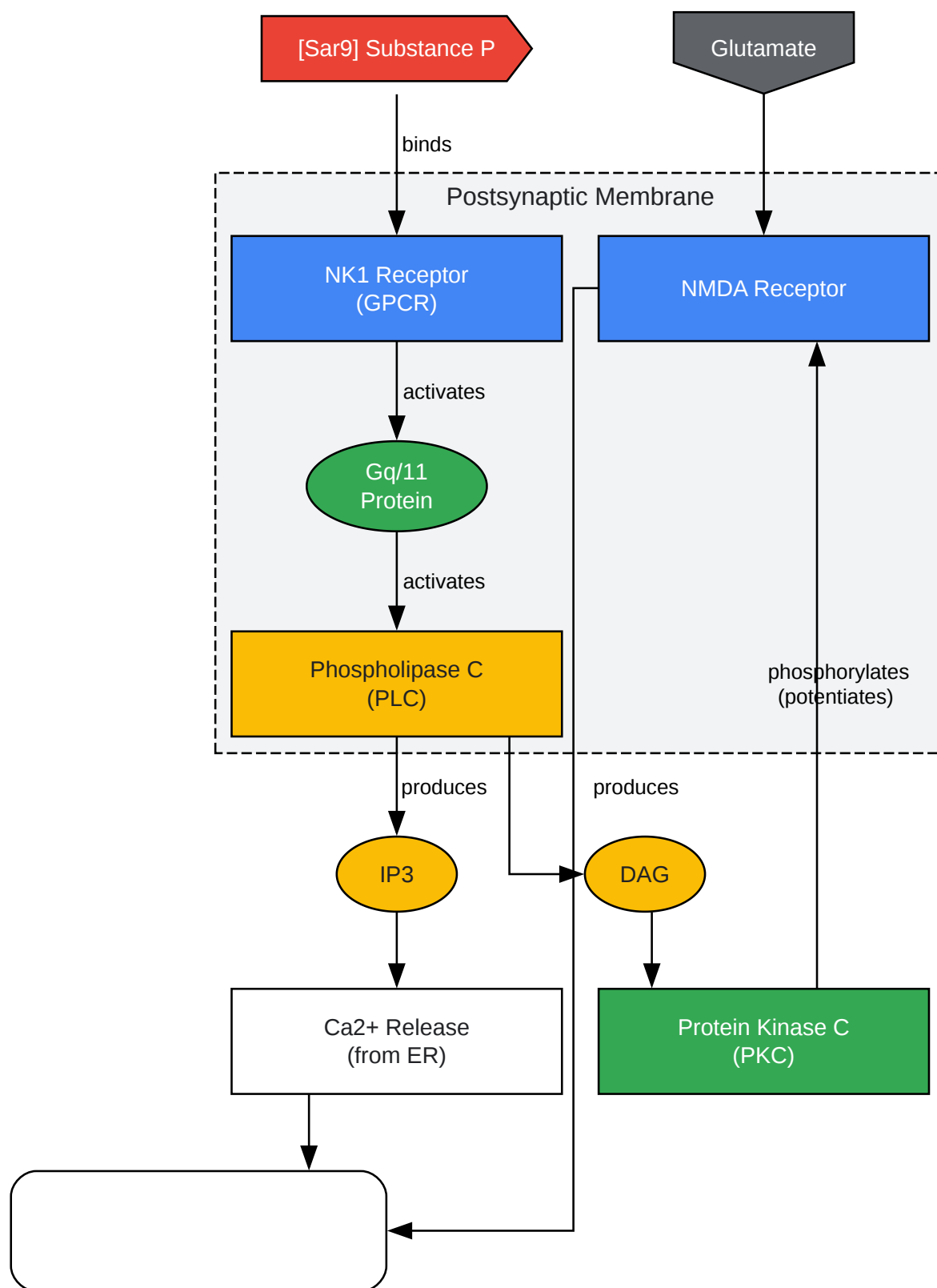
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing a critical role in pain signal transmission. It exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The activation of NK1R by Substance P in the spinal cord's dorsal horn is a key event in the amplification and transmission of nociceptive signals.

[Sar9, Met(O<sup>2</sup>)<sup>11</sup>]-Substance P (commonly referred to as **[Sar9] Substance P**) is a potent and selective synthetic agonist for the NK1 receptor. Its stability and high affinity for the NK1R make it an invaluable tool in preclinical research to model and investigate the mechanisms of pain. By selectively activating NK1 receptors, researchers can induce pain-like behaviors such as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli), providing a controlled system to study nociceptive pathways and screen potential analgesic compounds.

## Mechanism of Action: Substance P and Nociceptive Signaling

Substance P is released from the central terminals of primary afferent nociceptors in the spinal cord's dorsal horn in response to strong, noxious stimuli. Upon release, it binds to NK1

receptors on postsynaptic neurons. This binding initiates a G-protein-mediated signaling cascade that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium ( $\text{Ca}^{2+}$ ) and activate Protein Kinase C (PKC), respectively. The subsequent increase in intracellular calcium and protein phosphorylation enhances neuronal excitability. A crucial consequence of this pathway is the potentiation of NMDA receptor function, which increases glutamate-induced currents and lowers the threshold for neuronal activation, contributing significantly to central sensitization and hyperalgesia.



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**Caption:** Substance P / NK1R signaling cascade in dorsal horn neurons.

## Applications and Data Presentation

**[Sar9] Substance P** is used to model various pain states. Administration, typically via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection, directly activates central nociceptive pathways.

Table 1: Properties of [Sar9, Met(O2)11]-Substance P

Property	Value	Reference
CAS Number	110880-55-2	
Molecular Formula	C <sub>64</sub> H <sub>100</sub> N <sub>18</sub> O <sub>15</sub> S	
Molecular Weight	1393.68 g/mol	
Purity	≥95%	
Solubility	Soluble in water (to 1 mg/ml)	
Storage	Store lyophilized powder at -20°C. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	

Table 2: Summary of **[Sar9] Substance P** Administration in Preclinical Pain Models

| Model / Assay | Species | Route of Administration | Dose Range | Key Findings / Effects |  
Reference(s) | | :--- | :--- | :

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